Cas no 35309-72-9 (3-Bromo-N,N-diisopropylbenzamide)
3-Bromo-N,N-diisopropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-N,N-diisopropylbenzamide
- 3-bromo-N,N-di(propan-2-yl)benzamide
- Benzamide,3-bromo-N,N-bis(1-methylethyl)-
- m-bromo-N,N-diisopropylbenzamide
- N,N-Diisopropyl-3-bromobenzamide
- A874641
- AM87834
- 35309-72-9
- AKOS002970813
- CS-0451558
- 3-bromo-N,N-bis(propan-2-yl)benzamide
- N10346
- DTXSID70399877
- MFCD00587757
- AS-8176
-
- MDL: MFCD00587757
- Inchi: 1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3
- InChI Key: DBWZQUIZKNKCRM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(N(C(C)C)C(C)C)=O
Computed Properties
- Exact Mass: 283.05700
- Monoisotopic Mass: 283.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.3A^2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 363.8±25.0 °C at 760 mmHg
- Flash Point: 173.8±23.2 °C
- Refractive Index: 1.533
- PSA: 20.31000
- LogP: 3.70810
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Bromo-N,N-diisopropylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-N,N-diisopropylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Bromo-N,N-diisopropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B691448-100mg |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B691448-250mg |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B691448-500mg |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B691448-1g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 1g |
$ 133.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D243112-1g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 97% | 1g |
$200 | 2023-09-03 | |
| Apollo Scientific | OR11910-1g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 1g |
£55.00 | 2025-02-19 | ||
| Apollo Scientific | OR11910-5g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 5g |
£170.00 | 2025-02-19 | ||
| Apollo Scientific | OR11910-10g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 10g |
£298.00 | 2025-02-19 | ||
| abcr | AB237310-1 g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 1g |
€83.80 | 2022-09-01 | ||
| abcr | AB237310-5 g |
3-Bromo-N,N-diisopropylbenzamide |
35309-72-9 | 5g |
€221.00 | 2022-09-01 |
3-Bromo-N,N-diisopropylbenzamide Suppliers
3-Bromo-N,N-diisopropylbenzamide Related Literature
-
Elaine Crosbie,Alan R. Kennedy,Robert E. Mulvey,Stuart D. Robertson Dalton Trans. 2012 41 1832
Additional information on 3-Bromo-N,N-diisopropylbenzamide
Introduction to 3-Bromo-N,N-Diisopropylbenzamide (CAS No. 35309-72-9)
3-Bromo-N,N-Diisopropylbenzamide (CAS No. 35309-72-9) is a versatile organic compound with significant applications in various fields of chemistry, particularly in the realms of organic synthesis and material science. This compound, characterized by its unique structure and chemical properties, has garnered attention in recent years due to its role in the development of advanced materials and pharmaceutical intermediates. The molecule consists of a benzene ring substituted with a bromine atom at the para position and an N,N-diisopropylamide group at the meta position, making it a valuable building block in modern chemical research.
The benzamide functional group in 3-Bromo-N,N-Diisopropylbenzamide is known for its ability to participate in various nucleophilic substitutions and coupling reactions, which are pivotal in organic synthesis. Recent studies have highlighted its utility as a precursor for the synthesis of biologically active compounds, such as kinase inhibitors and other drug candidates. The presence of the bromine substituent further enhances its reactivity, making it an ideal substrate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
One of the most notable advancements involving 3-Bromo-N,N-Diisopropylbenzamide is its application in the construction of heterocyclic compounds, which are critical components of many pharmaceutical agents. Researchers have demonstrated that this compound can serve as a starting material for the synthesis of indole derivatives, which are known for their anti-inflammatory and anticancer properties. The ease with which this compound can be functionalized has made it a preferred choice for medicinal chemists working on lead optimization.
In addition to its role in drug discovery, 3-Bromo-N,N-Diisopropylbenzamide has found applications in polymer chemistry. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polyamides with tailored mechanical and thermal properties. These materials are being explored for use in high-performance textiles, aerospace composites, and electronic packaging materials.
The synthesis of 3-Bromo-N,N-Diisopropylbenzamide typically involves a multi-step process that begins with the bromination of an aromatic compound followed by amide formation. Recent innovations in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation. These advancements have made 3-Bromo-N,N-Diisopropylbenzamide more accessible to researchers and industries alike.
From an analytical standpoint, 3-Bromo-N,N-Diisopropylbenzamide exhibits distinct spectroscopic features that make it amenable to characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its solubility properties also facilitate its use in various analytical workflows, ensuring accurate quantification and quality control during production.
In conclusion, 3-Bromo-N,N-Diisopropylbenzamide (CAS No. 35309-72-9) stands out as a key intermediate in contemporary chemical research due to its structural versatility and reactivity. Its applications span across drug discovery, materials science, and polymer chemistry, underscoring its importance as a valuable tool for advancing modern chemistry.
35309-72-9 (3-Bromo-N,N-diisopropylbenzamide) Related Products
- 35306-75-3(3-Bromo-N-isopropylbenzamide)
- 336182-29-7(N-Isopropyl 4-bromobenzamide)
- 925423-97-8(azetidin-1-yl(4-bromophenyl)methanone)
- 52010-31-8(N,N-Diisopropyl-4-bromo-3-methylbenzamide)
- 346721-91-3((3-Bromobenzoyl)pyrrolidine)
- 79606-46-5(N-Diisopropyl 4-bromobenzamide)
- 42498-39-5(N-t-Butyl 3-bromobenzamide)
- 820231-67-2(1,3-Benzenedicarboxamide, 5-bromo-N,N'-bis(1,1-dimethylethyl)-)
- 337535-74-7(3-Bromo-N-cyclopropylbenzamide)
- 5892-99-9(N,N-Diethyl-4-bromobenzamide)